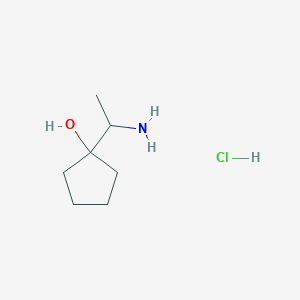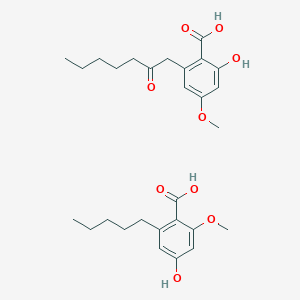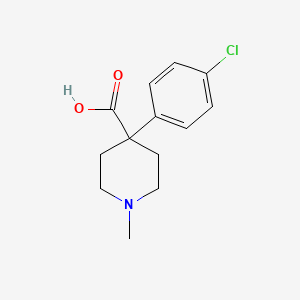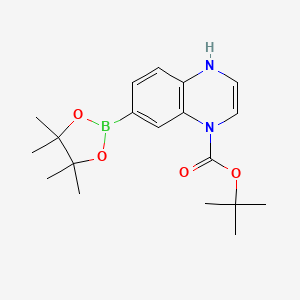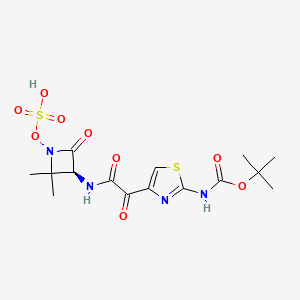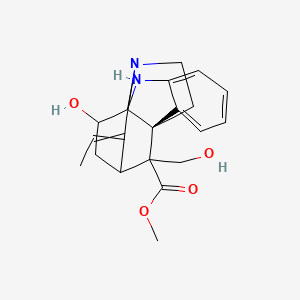
N(4)-Demethylechitamine; Nb-Demethylechitamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Norechitamine is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its role in biological systems and its potential therapeutic uses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Norechitamine typically involves several steps, starting from readily available precursors. One common method involves the reaction of a substituted aniline with a suitable aldehyde under acidic conditions to form an imine intermediate. This intermediate is then reduced using a reducing agent such as sodium borohydride to yield the desired Norechitamine.
Industrial Production Methods
In industrial settings, the production of Norechitamine may involve more scalable and efficient methods. These could include continuous flow reactions, where the reactants are continuously fed into a reactor and the product is continuously removed. This method can improve yield and reduce reaction times compared to batch processes.
Analyse Chemischer Reaktionen
Types of Reactions
Norechitamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Norechitamine can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.
Wissenschaftliche Forschungsanwendungen
Norechitamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Norechitamine is studied for its role in cellular processes and signaling pathways.
Medicine: It has potential therapeutic uses, particularly in the treatment of neurological disorders.
Industry: Norechitamine is used in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism by which Norechitamine exerts its effects involves its interaction with specific molecular targets. It may act on neurotransmitter receptors or enzymes involved in metabolic pathways. The exact pathways can vary depending on the specific application and context in which Norechitamine is used.
Vergleich Mit ähnlichen Verbindungen
Norechitamine can be compared to other similar compounds such as norepinephrine and serotonin. While these compounds share some structural similarities, Norechitamine is unique in its specific interactions and effects. For example, unlike norepinephrine, which primarily acts as a neurotransmitter, Norechitamine may have broader applications in both therapeutic and industrial contexts.
List of Similar Compounds
- Norepinephrine
- Serotonin
- Dopamine
- Epinephrine
Eigenschaften
Molekularformel |
C21H26N2O4 |
|---|---|
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
methyl (1S)-13-ethylidene-10-hydroxy-18-(hydroxymethyl)-8,15-diazapentacyclo[10.5.1.01,9.02,7.09,15]octadeca-2,4,6-triene-18-carboxylate |
InChI |
InChI=1S/C21H26N2O4/c1-3-13-11-23-9-8-20-14-6-4-5-7-16(14)22-21(20,23)17(25)10-15(13)19(20,12-24)18(26)27-2/h3-7,15,17,22,24-25H,8-12H2,1-2H3/t15?,17?,19?,20-,21?/m0/s1 |
InChI-Schlüssel |
VZZBVNLFHYEUHM-SPSKASDDSA-N |
Isomerische SMILES |
CC=C1CN2CC[C@@]34C2(C(CC1C3(CO)C(=O)OC)O)NC5=CC=CC=C45 |
Kanonische SMILES |
CC=C1CN2CCC34C2(C(CC1C3(CO)C(=O)OC)O)NC5=CC=CC=C45 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


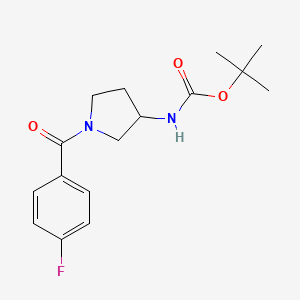
![Dicyclohexylazanium;4-(3,4-dimethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B14792735.png)
![2,11,20,29,37,39-Hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,21,23,25,27,32,34-tetradecaene;nickel(2+)](/img/structure/B14792737.png)
![(S)-2-(2'-(Diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)-4-methyl-4,5-dihydrooxazole](/img/structure/B14792738.png)
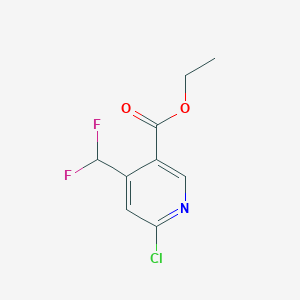
![4-Iodothieno[3,2-c]pyridine](/img/structure/B14792748.png)
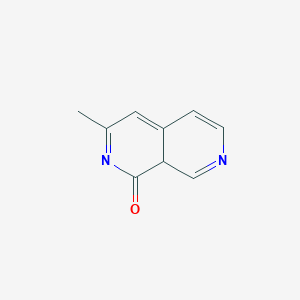
![5-{2-[(2S)-1-amino-3-(3-fluorophenyl)propan-2-yl]-1-oxo-2,3-dihydro-1H-isoindol-5-yl}-1-methyl-1H-pyrazole-4-carbonitrile](/img/structure/B14792755.png)
![4-Thiazolidinecarboxamide, 3-[2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-1-oxo-4-phenylbutyl]-5,5-dimethyl-N-2-propenyl-](/img/structure/B14792762.png)
